Methyl 2-(methyl(pyridin-2-yl)amino)acetate
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Description
“Methyl 2-(methyl(pyridin-2-yl)amino)acetate” is a chemical compound . It is used in various fields of research and has a wide range of applications .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” often involves pyridinium salts . These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . A high yield synthetic route for a similar compound was established using 2-nitropyridine as raw material .Molecular Structure Analysis
The molecular structure of “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” can be analyzed using X-ray crystallography . This technique can reveal characteristic torsion angles and indicate a high rotational freedom of the pyridyl group linked at C1 and C4 .Chemical Reactions Analysis
The reactivity of compounds similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” has been studied . For example, in the reaction of a similar compound, an in situ transesterification was observed in the presence of EtOH and PrOH .Physical And Chemical Properties Analysis
“Methyl 2-(methyl(pyridin-2-yl)amino)acetate” has a boiling point of 103 °C/0.5 mmHg, a density of 1.119 g/mL at 25 °C, and a refractive index of n 20/D 1.506 . It is a clear liquid with a color ranging from light yellow to amber to dark green .Scientific Research Applications
1. Flow Synthesis of 2-Methylpyridines
- Summary of the Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .
- Results or Outcomes: This method resulted in very good yields of 2-methylpyridines, which were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. Synthesis of Pharmaceutically Active Molecules
- Summary of the Application: The compound has been used in the synthesis of various pharmaceutically active molecules, including anticancer agents, calcium antagonists, and cardiovascular drugs.
- Results or Outcomes: The synthesized molecules have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and conditions requiring calcium antagonists.
4. Synthesis of PPD Analogues
- Summary of the Application: 2-(Aminomethyl)pyridine, a compound similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate”, is used in the synthesis of PPD analogues .
- Results or Outcomes: The synthesized PPD analogues have potential applications in various fields. For example, they are used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .
5. Synthesis of Pharmaceutically Active Molecules
- Summary of the Application: The compound has been used in the synthesis of various pharmaceutically active molecules, including anticancer agents, calcium antagonists, and cardiovascular drugs.
- Results or Outcomes: The synthesized molecules have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and conditions requiring calcium antagonists.
6. Synthesis of PPD Analogues
- Summary of the Application: 2-(Aminomethyl)pyridine, a compound similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate”, is used in the synthesis of PPD analogues .
- Results or Outcomes: The synthesized PPD analogues have potential applications in various fields. For example, they are used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .
properties
IUPAC Name |
methyl 2-[methyl(pyridin-2-yl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13-2)8-5-3-4-6-10-8/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHRPVEMXIEQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733938 |
Source
|
Record name | Methyl N-methyl-N-pyridin-2-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methyl(pyridin-2-yl)amino)acetate | |
CAS RN |
1250236-70-4 |
Source
|
Record name | Methyl N-methyl-N-pyridin-2-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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